molecular formula C11H13N3O2S B7553697 N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide

Cat. No. B7553697
M. Wt: 251.31 g/mol
InChI Key: WPVIVSPFFZJRSI-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide, also known as DMPT, is a synthetic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is not fully understood. However, it has been proposed that N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammatory responses. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to modulate the MAPK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of various cellular processes, including cell survival, growth, and metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has several advantages for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively easy to synthesize and can be obtained in good yield. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has some limitations for lab experiments. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide is relatively insoluble in water, which can limit its use in aqueous-based assays. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide also has limited solubility in organic solvents, which can limit its use in some organic-based assays.

Future Directions

There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide. One potential direction is to investigate the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is to explore the use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a natural preservative in the food and cosmetic industries. Furthermore, the potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a lead compound for the development of new antimicrobial and anticancer agents can also be explored.

Synthesis Methods

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-methoxythiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide as a white to off-white crystalline solid in good yield.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has shown promising antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-9(7(2)14-13-6)12-11(15)10-8(16-3)4-5-17-10/h4-5H,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIVSPFFZJRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=C(C=CS2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxythiophene-2-carboxamide

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